molecular formula C11H19NO8 B1588242 N-acetyl-alpha-muramic acid CAS No. 61633-75-8

N-acetyl-alpha-muramic acid

Cat. No. B1588242
CAS RN: 61633-75-8
M. Wt: 293.27 g/mol
InChI Key: MNLRQHMNZILYPY-MDMHTWEWSA-N
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Description

N-acetylmuramic acid (NAM or MurNAc) is an organic compound with the chemical formula C11H19NO8 . It is a monomer of peptidoglycan in most bacterial cell walls, which is built from alternating units of N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid, cross-linked by oligopeptides at the lactic acid residue of MurNAc .


Synthesis Analysis

NAM is an addition product of phosphoenolpyruvate and N-acetylglucosamine . This addition happens exclusively in the cell cytoplasm . A robust chemoenzymatic synthesis was developed using an expanded NAM library to produce a variety of 2-N-functionalized UDP NAMs . In addition, a synthetic strategy to access bio-orthogonal 3-lactic acid NAM derivatives was developed .


Molecular Structure Analysis

N-acetyl-α-muramic acid has a molecular formula of C11H19NO8 . Its average mass is 293.271 Da and its monoisotopic mass is 293.111053 Da .


Chemical Reactions Analysis

NAM is part of the peptidoglycan polymer of bacterial cell walls . MurNAc is covalently linked to N-acetylglucosamine and may also be linked through the hydroxyl on carbon number 4 to the carbon of L-alanine . A pentapeptide composed of L-alanyl-D-isoglutaminyl-L-lysyl-D-alanyl-D-alanine is added to the MurNAc in the process of making the peptidoglycan strands of the cell wall .


Physical And Chemical Properties Analysis

N-acetyl-α-muramic acid has a molecular formula of C11H19NO8 . Its average mass is 293.271 Da and its monoisotopic mass is 293.111053 Da .

Scientific Research Applications

Bacterial Peptidoglycan Biosynthesis and Manipulation

N-acetyl-alpha-muramic acid (NAM) plays a crucial role in bacterial peptidoglycan (PG) biosynthesis. It serves as a key intermediate, shaping the PG backbone. Research has shown that modifications to the UDP NAM intermediate can tag and manipulate this polymer, aiding in the study of bacterial cell walls. This is particularly important in understanding bacterial cell wall recycling and biosynthesis (DeMeester et al., 2018).

Structural Analysis and Antibiotic Activity

The conformation of N-acetyl-alpha-muramic acid has been analyzed, which has implications for understanding its relationship with antibiotics like penicillin. Early research showed how its molecular structure could be related to penicillin's antibacterial activity (Knox & Murthy, 1974).

Role in Bacterial Cell Walls

N-glycolylmuramic acid, a derivative of NAM, has been found in the cell walls of several bacterial species. This discovery expanded the understanding of NAM's variability and presence in different bacterial structures (Azuma et al., 1970).

O-Acetylation in Gram-Positive Bacteria

Studies on N-acetylglucosamine, which is closely related to NAM, revealed that O-acetylation is widespread in Gram-positive bacteria and is linked to resistance against lysozyme and autolysins. This has implications for the structural stability and defense mechanisms of bacterial cell walls (Bernard et al., 2011).

Muramic Acid in Environmental Studies

Muramic acid, which includes NAM, has been used as a measure of microbial biomass in various environmental samples. This application is vital for understanding microbial ecology in different ecosystems (King & White, 1977).

Antimicrobial Peptide Scaffolds

Research into incorporating NAM into antimicrobial peptides has shown potential for developing new antibacterial agents. This involves designing peptide scaffolds that include muramic acid to combat bacterial infections (Jakas et al., 2020).

Safety And Hazards

According to the safety data sheet, if inhaled, the person should be moved into fresh air. If not breathing, give artificial respiration . In case of skin contact, wash off with soap and plenty of water . If swallowed, never give anything by mouth to an unconscious person. Rinse mouth with water .

Future Directions

N-acetylmuramic acid (NAMA), a lactic acid ether derivative of N-acetylglucosamine found in bacterial cell wall proteoglycans, is used as a substrate to identify, differentiate and characterize N-acetylmuramic acid/N-acetylglucosamine kinase(s) and N-acetylmuramic acid etherase(s) . This suggests that N-acetyl-alpha-muramic acid could play a significant role in future research related to bacterial cell wall biology.

properties

IUPAC Name

(2R)-2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO8/c1-4(10(16)17)19-9-7(12-5(2)14)11(18)20-6(3-13)8(9)15/h4,6-9,11,13,15,18H,3H2,1-2H3,(H,12,14)(H,16,17)/t4-,6-,7-,8-,9-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLRQHMNZILYPY-MDMHTWEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1C(C(OC(C1O)CO)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-acetyl-alpha-muramic acid

CAS RN

61633-75-8
Record name α-Muramic acid, N-acetyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61633-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetyl-alpha-muramic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061633758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R)-2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-ACETYL-.ALPHA.-MURAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44N0ZKC921
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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